![molecular formula C24H21F4N5O6S2 B10778891 methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GW607049B is a chemical compound with the systematic name 2-(4-tert-butylphenyl)thiazolo[5,4-b]pyridine. It belongs to the class of heterocyclic compounds and exhibits interesting biological properties. The compound’s structure consists of a thiazolo-pyridine ring fused with a tert-butylphenyl group.
Métodos De Preparación
Synthetic Routes:: GW607049B can be synthesized through various routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a thiazole precursor and a pyridine derivative can be reacted to form the fused ring system.
Reaction Conditions:: The reaction typically occurs under mild conditions, using suitable catalysts and solvents. Detailed synthetic protocols are available in the literature .
Industrial Production:: While GW607049B is not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize it for further investigation.
Análisis De Reacciones Químicas
GW607049B undergoes several types of reactions:
Oxidation: It can be oxidized to form various derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Reduction: Reduction reactions may modify the thiazole or pyridine moiety.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products from these reactions include derivatives with altered substituents or functional groups.
Aplicaciones Científicas De Investigación
GW607049B has found applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It interacts with specific molecular targets, affecting cellular processes.
Chemical Biology: It serves as a tool compound for understanding biological pathways.
Mecanismo De Acción
The exact mechanism of GW607049B’s effects remains an active area of research. It likely interacts with specific proteins or enzymes, modulating cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
GW607049B stands out due to its thiazolo-pyridine scaffold and tert-butylphenyl substituent. Similar compounds include thiazoles, pyridines, and related heterocycles. GW607049B’s unique combination of features sets it apart.
Propiedades
Fórmula molecular |
C24H21F4N5O6S2 |
|---|---|
Peso molecular |
615.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C23H17F4N5O3S.CH4O3S/c1-35-22(34)32-20-29-17-9-7-15(11-19(17)30-20)36-14-5-3-13(4-6-14)28-21(33)31-18-10-12(23(25,26)27)2-8-16(18)24;1-5(2,3)4/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34);1H3,(H,2,3,4) |
Clave InChI |
MALHTOBQUFIBOB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)
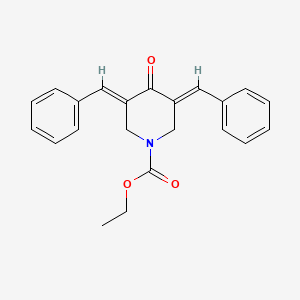
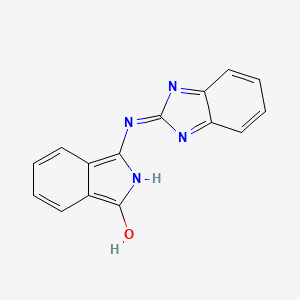
![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
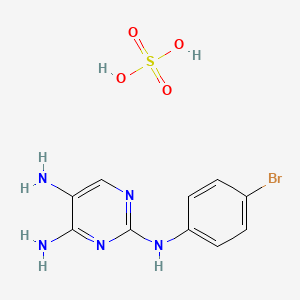
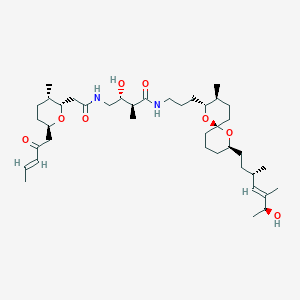
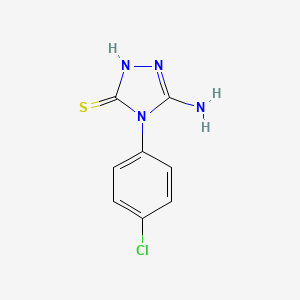
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
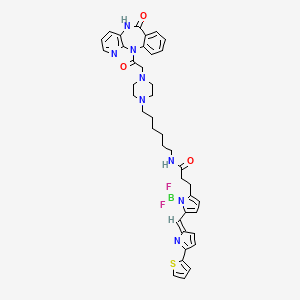
![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
